8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the broader class of triazinoindoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole with a chlorinating agent to introduce the chlorine atom at the 8-position . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .
Scientific Research Applications
8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This action is mediated through pathways involving the mitochondria and the regulation of proteins such as Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole include other triazinoindoles and indoloquinoxalines. These compounds share structural similarities but differ in their specific substituents and biological activities . For example:
5H-[1,2,4]triazino[5,6-b]indole: Lacks the chlorine and hydrazino groups, resulting in different reactivity and biological properties.
Indolo[2,3-b]quinoxalines: These compounds are known for their DNA intercalating properties and antiviral activities, highlighting the diverse applications of indole-based structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN6/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(14-11)16-15-7/h1-3H,11H2,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJXQFFALYZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=C(N=N3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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